
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5OS and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antifungal Activity
Triazole derivatives, including compounds similar in structure to 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide, have been synthesized and evaluated for their antifungal activities. Such compounds have shown significant activity against various Candida species, with certain derivatives identified as highly potent against C. albicans and C. glabrata. These findings highlight the potential of triazole compounds in developing new antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Properties
Research on biheterocyclic triazole derivatives has also uncovered their antimicrobial properties. Studies have synthesized and evaluated the antimicrobial activity of various triazole compounds, revealing that several derivatives exhibit growth inhibition effects against gram-positive and gram-negative bacterial strains. This research contributes to the search for new antimicrobial agents (Bektaş, Demirbaş, Demirbas, & Karaoglu, 2010).
Catalytic Activity in Synthesis
The catalytic activity of nickel ferrite nanoparticles has been explored in the synthesis of certain indole-containing derivatives, demonstrating the role of these nanoparticles in facilitating chemical reactions. This approach has been applied to the synthesis of compounds featuring the 1H-indol-1-yl moiety, leading to the development of derivatives with potential antioxidant and antimicrobial activities (Rao et al., 2019).
Anticonvulsant Activity
Studies on benzothiazole and triazole compounds have identified several derivatives with significant anticonvulsant activity. These compounds have been evaluated using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, showing promise as potential anticonvulsant agents with lower neurotoxicity compared to standard drugs (Liu, Zhang, Jin, & Quan, 2016).
properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS/c1-2-27-20(17-12-23-18-6-4-3-5-16(17)18)25-26-21(27)29-13-19(28)24-11-14-7-9-15(22)10-8-14/h3-10,12,23H,2,11,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMFCNQBTBOZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



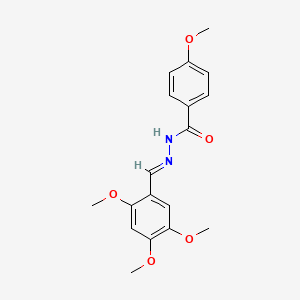
![2,4-dichloro-1-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B2637008.png)
![3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2637009.png)
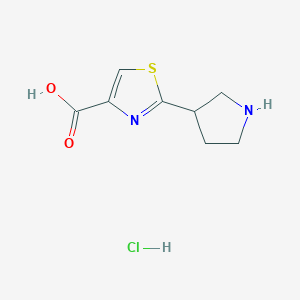

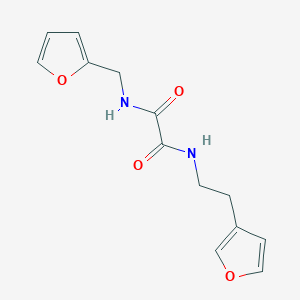

![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)
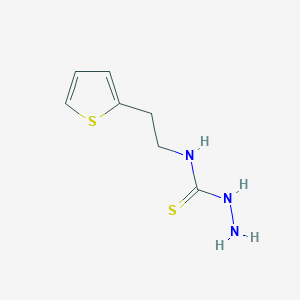
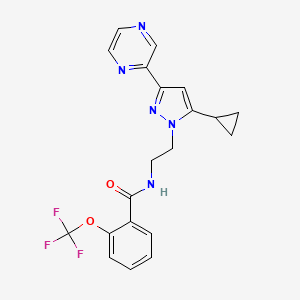
![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2637024.png)